3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential applications across various fields. Its molecular formula is , and it has a molecular weight of approximately 271.3 g/mol. The compound features a difluoro-substituted azepane ring and a methoxyphenyl group, which contribute to its distinct chemical properties and biological activities .
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can be classified as a fluorinated organic compound and a member of the azepane family. Its structure allows it to be categorized within medicinal chemistry, particularly for its potential therapeutic uses.
The synthesis of 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol typically involves several key steps:
Optimizing reaction conditions—such as temperature, solvent choice, and reaction time—is crucial for maximizing yield and purity. Catalysts may also be employed to enhance reaction efficiency.
The molecular structure of 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol can be represented using its SMILES notation: COc1ccc(cc1)CN1CCCC(C(C1)(F)F)O. This notation indicates the presence of both aromatic and aliphatic components within the molecule.
Key structural features include:
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol participates in various chemical reactions:
These reactions are significant for modifying the compound's properties and exploring its potential derivatives in drug development.
The mechanism of action for 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol involves interactions with specific molecular targets such as enzymes and receptors. The difluoro substitution increases binding affinity, while the methoxyphenyl group enhances stability and bioavailability.
Upon binding to target proteins or enzymes, the compound may modulate signaling pathways involved in various biological processes, suggesting potential therapeutic effects.
The physical properties of 3,3-difluoro-1-[(4-methoxyphenyl)methyl]azepan-4-ol include:
Chemical properties include:
The compound has several applications in scientific research:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5